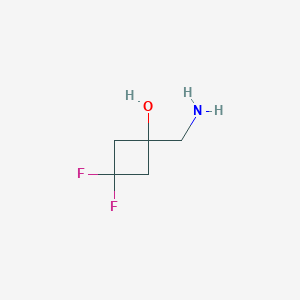

1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol

Description

1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol is a fluorinated cyclobutane derivative featuring a hydroxyl group, an aminomethyl substituent, and two fluorine atoms at the 3,3-positions of the cyclobutane ring.

Properties

Molecular Formula |

C5H9F2NO |

|---|---|

Molecular Weight |

137.13 g/mol |

IUPAC Name |

1-(aminomethyl)-3,3-difluorocyclobutan-1-ol |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-4(9,2-5)3-8/h9H,1-3,8H2 |

InChI Key |

UQUAYYRNBWNXNX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound are still under development. the use of catalytic processes under mild conditions is being explored to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: It is being studied for its potential use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the fluorine atoms can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol (CAS 1487947-01-2)

- Structural Differences : Incorporates a 3,5-difluorophenyl group instead of two fluorine atoms on the cyclobutane ring ().

- Implications: The aromatic phenyl group may enhance π-π stacking interactions in target binding, whereas the target compound’s non-aromatic structure relies on hydrogen bonding (via -OH and -CH2NH2) and fluorophilic effects. Higher molecular weight (~263.2 g/mol vs. ~149.1 g/mol for the target compound) may reduce bioavailability.

trans-3-((3,4-Difluorobenzyl)amino)-3-propylcyclobutan-1-ol (VUF25587)

- Structural Differences: Features a benzylamino group and propyl substituent, increasing lipophilicity (logP ~2.8 estimated) compared to the target compound ().

- Applications : Used in fragment-based drug discovery, highlighting the cyclobutane scaffold’s utility in conformational restraint.

3,3-Difluorocyclopentan-1-ol

- Structural Differences : Cyclopentane ring (less strained) vs. cyclobutane (higher ring strain) ().

- The target compound’s strained cyclobutane may improve binding affinity in rigid enzyme pockets.

1-(Aminomethyl)-4-methoxycyclohexanamine

- Structural Differences: Cyclohexane ring with methoxy and aminomethyl groups ().

- Implications :

- Methoxy group increases polarity (improved aqueous solubility) but reduces membrane permeability compared to fluorine’s mixed effects.

- Cyclohexane’s larger volume may limit applications in sterically constrained targets.

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) | Synthetic Yield | Applications |

|---|---|---|---|---|---|

| 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol | 149.14 | -OH, -CH2NH2, 3,3-diF | ~0.5 | Not reported | Drug intermediate, fragment libraries |

| 3-(Aminomethyl)-3-(3,5-diF-phenyl)-cyclo... | 263.24 | -OH, -CH2NH2, 3,5-diF-Ph | ~2.2 | Not reported | Kinase inhibitor candidate |

| VUF25587 | 253.29 | -OH, -NHR (benzyl), propyl | ~2.8 | 52% | Fragment-based drug discovery |

| 3,3-Difluorocyclopentan-1-ol | 136.11 | -OH, 3,3-diF | ~1.1 | Commercial stock | Building block for fluorinated analogs |

Key Research Findings

Fluorine Effects : The 3,3-difluoro substituents in the target compound enhance metabolic stability by resisting oxidative degradation, a common advantage of fluorinated compounds ().

Synthetic Challenges : Fluorination steps (e.g., DAST-mediated) may yield moderate efficiency (~40%, ), suggesting optimization is needed for industrial-scale synthesis.

Biological Relevance: Aminomethyl and hydroxyl groups enable derivatization into prodrugs or covalent inhibitors, as seen in kinase intermediate synthesis ().

Biological Activity

1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol is a unique compound characterized by its cyclobutane framework and the presence of both an amino group and difluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C5H10ClF2NO

- Molecular Weight : 173.59 g/mol

- IUPAC Name : this compound

The compound's structure allows for various chemical reactions, including nucleophilic substitutions due to the amino group and potential dehydration reactions involving the hydroxyl group. The difluoromethyl groups may also influence the compound's reactivity and interaction with biological targets.

Preliminary studies suggest that this compound may interact with specific biological receptors or enzymes involved in metabolic pathways. The unique combination of functional groups in this compound could offer distinct advantages in binding affinity and selectivity towards these targets.

Pharmacological Potential

Research indicates that compounds with similar structural features have demonstrated promising biological activities, including:

- Antiviral Activity : Some derivatives have shown effectiveness against β-coronaviruses, indicating potential for respiratory disease treatment.

- Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on enzymes such as sepiapterin reductase (SPR), which plays a role in several metabolic pathways.

In Vitro Studies

In vitro studies have been conducted to evaluate the pharmacokinetics and bioactivity of this compound. These studies typically assess:

- Binding Affinity : Measurement of how well the compound binds to target proteins or receptors.

- Metabolic Stability : Evaluation of how the compound is processed by liver microsomes, which can indicate its potential efficacy and safety in vivo.

For instance, one study highlighted that modifications to similar compounds improved their metabolic stability while maintaining potency against specific targets (see Table 1).

| Compound | Binding Affinity (Ki) | Metabolic Stability (h) |

|---|---|---|

| Compound A | 50 nM | 4 |

| This compound | TBD | TBD |

Clinical Implications

The potential applications of this compound in treating diseases such as non-alcoholic steatohepatitis and pneumonia are being explored. The ability to inhibit key enzymes involved in these diseases could provide a novel therapeutic avenue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.